

# Application Notes and Protocols: 1,4-Cyclohexanedicarboxylic Acid as a Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: *1,4-Cyclohexanedicarboxylic acid*

Cat. No.: *B147002*

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## Introduction

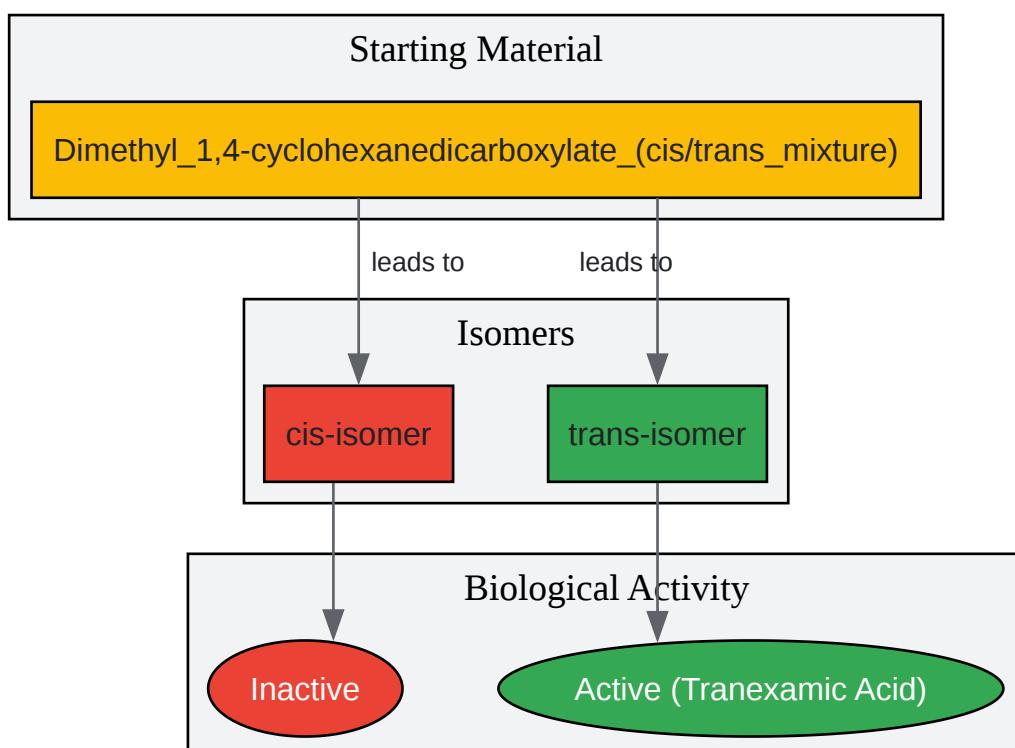
**1,4-Cyclohexanedicarboxylic acid** (CHDA) is a versatile cycloaliphatic diacid that serves as a crucial building block in the synthesis of various materials and, notably, in the pharmaceutical industry. Its rigid and stable cyclohexane ring, combined with the reactivity of its two carboxylic acid groups, makes it an ideal intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of a CHDA derivative, dimethyl 1,4-cyclohexanedicarboxylate, in the synthesis of the commercially significant drug, Tranexamic Acid.

## Application: Synthesis of Tranexamic Acid

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of Tranexamic Acid from a derivative of **1,4-Cyclohexanedicarboxylic acid** is a multi-step process that highlights the utility of this intermediate in pharmaceutical manufacturing. A scalable, five-step synthetic process starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate has been developed, achieving a high purity of over 99.5% and an overall yield of 47%.<sup>[1][2][3]</sup>

## Logical Relationship: Isomer Importance

The biological activity of Tranexamic Acid is specific to its trans isomer. The corresponding cis isomer is therapeutically inactive. Therefore, a key aspect of the synthesis is the control of stereochemistry, starting with the isomerization of the precursor to favor the trans form.



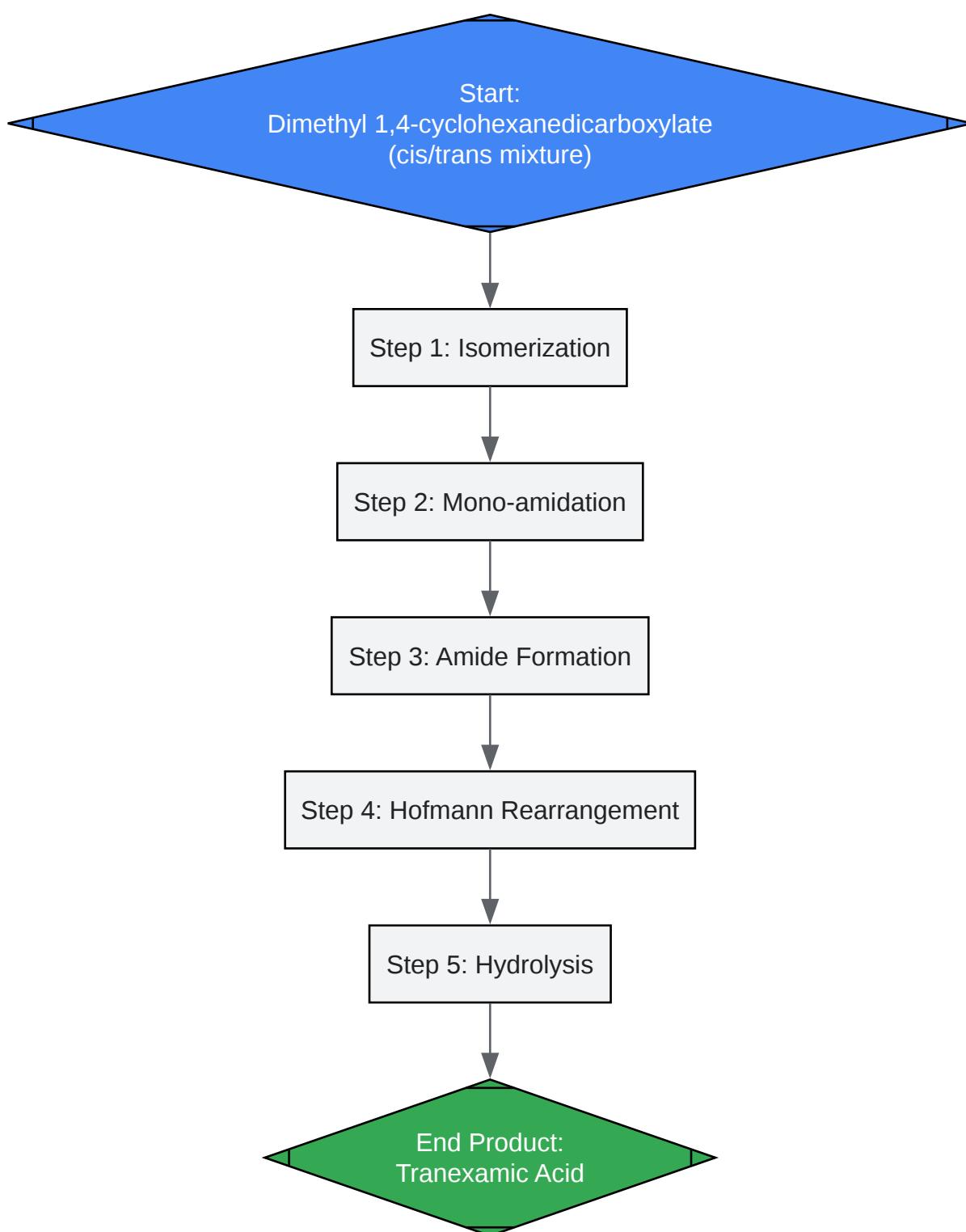
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*Isomer-dependent activity of Tranexamic Acid.*

## Experimental Protocols

The following protocols are based on a scalable five-step synthesis of Tranexamic Acid from dimethyl 1,4-cyclohexanedicarboxylate.

## Experimental Workflow



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*Synthesis workflow for Tranexamic Acid.*

## Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

Objective: To convert the cis/trans isomer mixture of dimethyl 1,4-cyclohexanedicarboxylate to a mixture enriched in the trans isomer.

### Materials:

- Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
- Methanol
- Pyridine (catalyst)
- Toluene
- Concentrated Hydrochloric Acid

### Procedure:

- Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (e.g., with a trans/cis ratio of 3/7) in 200 g of methanol in a suitable reaction vessel at 40°C.
- Add 15 g of pyridine as a catalyst.
- Maintain the reaction mixture at 40°C for 2 hours. This will result in a methanolic solution with a trans/cis isomer ratio of approximately 9/1.[4]
- Cool the reaction mixture to room temperature.
- Proceed to the next step with the resulting solution.

## Step 2: Mono-ester Hydrolysis

Objective: To selectively hydrolyze one of the two ester groups of the trans-dimethyl 1,4-cyclohexanedicarboxylate.

### Materials:

- Methanolic solution from Step 1
- Potassium hydroxide
- Water
- Toluene
- Concentrated Hydrochloric Acid

**Procedure:**

- To the methanolic solution from Step 1, add 150 g of potassium hydroxide.
- Stir the reaction mixture at 20°C for 3 hours to achieve monoester hydrolysis.[\[4\]](#)
- Add 200 g of water and 100 g of toluene to the reaction mixture.
- Separate the organic phase by extraction.
- Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid.
- Cool the mixture to 0°C to precipitate the product.
- Filter the solid and dry under reduced pressure at 50°C to obtain monomethyl trans-1,4-cyclohexanedicarboxylate as a white solid powder.

## Step 3: Amide Formation

Objective: To convert the remaining ester group to a primary amide.

**Materials:**

- Monomethyl trans-1,4-cyclohexanedicarboxylate
- Thionyl chloride
- Dichloromethane (DCM)

- Ammonia (aqueous solution)

Procedure:

- Suspend the monomethyl trans-1,4-cyclohexanedicarboxylate in dichloromethane (DCM).
- Add thionyl chloride dropwise at room temperature to convert the carboxylic acid to an acid chloride.[5][6]
- After the reaction is complete, carefully quench the excess thionyl chloride.
- Slowly add the acid chloride solution to a cooled aqueous solution of ammonia to form the mono-amide.[5][6]
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the amide.

## Step 4: Hofmann Rearrangement

Objective: To convert the primary amide to a primary amine with one less carbon atom.

Materials:

- Mono-amide from Step 3
- Bromine
- Sodium hydroxide solution

Procedure:

- Dissolve the mono-amide in a cold solution of sodium hydroxide.
- Slowly add a solution of bromine in sodium hydroxide, keeping the temperature low.
- Warm the reaction mixture to facilitate the rearrangement of the N-bromoamide intermediate to an isocyanate.[1][2][7]
- The isocyanate is then hydrolyzed in situ to the corresponding amine.

- Acidify the reaction mixture to precipitate the product.
- Filter, wash, and dry the solid to obtain the amine intermediate.

## Step 5: Hydrolysis

Objective: To hydrolyze the final ester group to a carboxylic acid, yielding Tranexamic Acid.

Materials:

- Amine intermediate from Step 4
- Sodium hydroxide solution
- Hydrochloric acid

Procedure:

- Heat the amine intermediate under reflux with a dilute solution of sodium hydroxide.<sup>[8]</sup>
- Monitor the reaction until the hydrolysis is complete.
- Cool the reaction mixture and acidify with hydrochloric acid to precipitate Tranexamic Acid.
- Filter the crude product and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure Tranexamic Acid.

## Quantitative Data Summary

Step	Starting Material	Product	Reagents	Yield	Purity	Reference
1. Isomerization	Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans)	Dimethyl 1,4-cyclohexanedicarboxylate (trans)	Pyridine, Methanol	-	>90% trans	[4]
2. Mono-hydrolysis	Dimethyl 1,4-cyclohexanedicarboxylate (trans)	Monomethyl trans-1,4-cyclohexanedicarboxylate	Potassium hydroxide, Methanol/ Water	71.3%	98.9%	[4]
3. Amide Formation	Monomethyl trans-1,4-cyclohexanedicarboxylate	trans-4-(aminocarbonyl)cyclohexane-1-carboxylate	Thionyl chloride, Ammonia	-	-	[5][6]
4. Hofmann Rearrangement	trans-4-(aminocarbonyl)cyclohexane-1-carboxylate	trans-4-(aminomethyl)cyclohexane-1-carboxylate	Bromine, Sodium hydroxide	-	-	[1][2][7]
5. Hydrolysis	trans-4-(aminomethyl)cyclohexane-1-carboxylate	Tranexamic Acid	Sodium hydroxide, Hydrochloric acid	-	>99.5%	[1][2]
Overall	47%	>99.5%	[1][2]			

Note: Yields for intermediate steps 3 and 4 are not explicitly provided in the cited literature but are part of the overall 47% yield.

## Mechanism of Action: Tranexamic Acid Signaling Pathway

Tranexamic acid functions as an antifibrinolytic agent by interfering with the body's natural clot-dissolving mechanism, known as fibrinolysis.

### *Mechanism of action of Tranexamic Acid.*

The key steps in the fibrinolytic pathway and the intervention of Tranexamic Acid are as follows:

- Plasminogen Activation: Tissue Plasminogen Activator (t-PA) binds to fibrin within a blood clot and activates plasminogen to form plasmin.[9]
- Fibrin Degradation: Plasmin is a serine protease that degrades the fibrin mesh of the clot into fibrin degradation products, leading to clot dissolution.[9]
- Tranexamic Acid Inhibition: Tranexamic acid is a synthetic analog of lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[2][7] This binding prevents plasminogen from binding to and being activated on the fibrin surface. By occupying these sites, Tranexamic Acid effectively inhibits the dissolution of the fibrin clot, thereby exerting its antifibrinolytic (hemostatic) effect.[2][7]

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